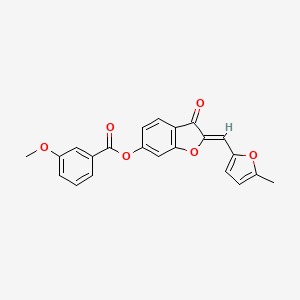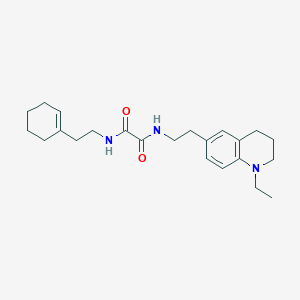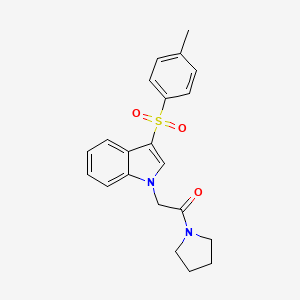
1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "PTE" and is a derivative of indole-3-carbinol, which is found in cruciferous vegetables. PTE has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
- Synthesis of Antimicrobial Agents : Compounds synthesized from pyridine-2-ylaminoacetohydrazide, resembling the pyrrolidinyl-indolyl ethanone structure, have been shown to possess significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (J. Salimon, N. Salih, & Hasan Hussien, 2011).
- Catalysis and Polymerization : The use of magnesium and zinc complexes supported by N,O-bidentate ligands, which could be related to the structural motifs of pyrrolidinyl-indolyl ethanone, in ring-opening polymerization of cyclic esters, highlights the compound's potential in catalysis and materials science (Yang Wang et al., 2012).
Materials Science
- Synthesis of Fluorophores : Research on the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties through multicomponent reactions indicates potential applications in materials science, especially in creating environmentally sensitive fluorophores for various applications (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).
Corrosion Inhibition
- Metal Surface Protection : Studies on Schiff bases as corrosion inhibitors for carbon steel in acidic media suggest that derivatives of pyrrolidinyl-indolyl ethanone could serve as effective corrosion inhibitors, protecting metal surfaces in industrial applications (M. Hegazy et al., 2012).
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-8-10-17(11-9-16)27(25,26)20-14-23(19-7-3-2-6-18(19)20)15-21(24)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMLOLMKMTNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

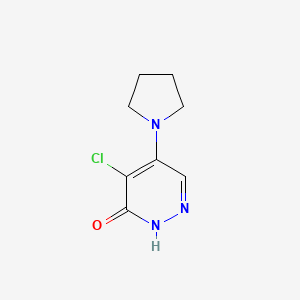
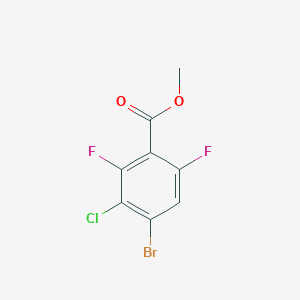
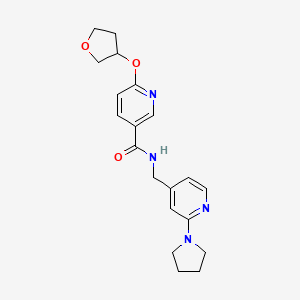
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)
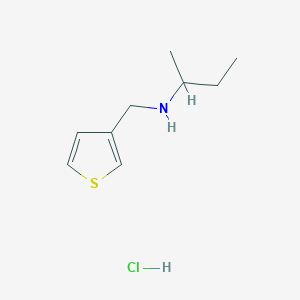
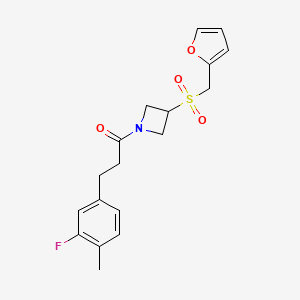
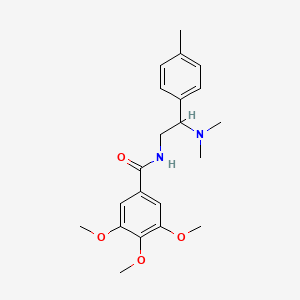
![3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711669.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)
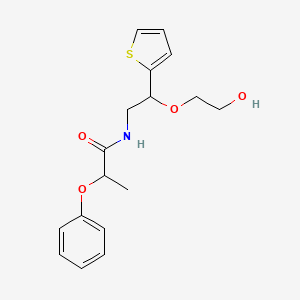
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)
![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)
